

# Ftivazide (CAS 149-17-7): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Ftivazide

Cat. No.: B086906

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## Abstract

**Ftivazide** (CAS 149-17-7), a hydrazone derivative of isoniazid, is a prodrug with established anti-tuberculosis activity. Its primary mechanism of action involves the inhibition of mycolic acid biosynthesis, a critical component of the *Mycobacterium tuberculosis* cell wall. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of **Ftivazide**, including detailed experimental protocols and its mechanism of action.

## Chemical and Physical Properties

**Ftivazide**, also known as isonicotinic acid vanillylidenehydrazide, is a white to off-white crystalline solid. It possesses moderate solubility in organic solvents and water. The key chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	149-17-7	
Molecular Formula	C <sub>14</sub> H <sub>13</sub> N <sub>3</sub> O <sub>3</sub>	
Molecular Weight	271.27 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	224-226 °C	
Solubility	Moderately soluble in water and organic solvents	
IUPAC Name	N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide	
Synonyms	Ftivazid, Phthivazid, Isonicotinic acid vanillylidenehydrazide	

## Pharmacological Properties

### Mechanism of Action

**Ftivazide** is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. The proposed mechanism of action is a multi-step process:

- **Activation:** **Ftivazide** is activated by the mycobacterial catalase-peroxidase enzyme, KatG.
- **Target Inhibition:** The activated form of the drug inhibits the synthesis of mycolic acids, which are essential long-chain fatty acids forming the protective outer layer of the mycobacterial cell wall.
- **Bactericidal Effect:** Disruption of the mycolic acid layer compromises the cell wall's integrity, leading to bacterial cell lysis and death.

This mechanism is shared with its parent compound, isoniazid.

## Host-Pathogen Interaction

By weakening the mycobacterial cell wall, **Ftivazide** renders the pathogen more susceptible to the host's immune response, facilitating more effective clearance of the infection.

## Quantitative Anti-tuberculosis Activity

While specific Minimum Inhibitory Concentration (MIC) values for **Ftivazide** against the M. tuberculosis H37Rv strain are not widely reported in recent literature, its parent compound, isoniazid, typically exhibits an MIC in the range of 0.02-0.04 µg/mL. The activity of **Ftivazide** is expected to be comparable.

## Antihypertensive Properties

Some sources suggest that **Ftivazide** may possess antihypertensive properties. However, there is a lack of substantial scientific evidence and mechanistic studies to support this claim. The primary and well-documented therapeutic application of **Ftivazide** is in the treatment of tuberculosis.

## Experimental Protocols

### Synthesis of Ftivazide

Reaction: Isonicotinic acid hydrazide (Isoniazid) + 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)  
→ **Ftivazide**

Procedure:

- Dissolve isonicotinic acid hydrazide (0.01 mol) and an equimolar amount of vanillin (0.01 mol) in absolute ethanol.
- Add a catalytic amount of glacial acetic acid to the solution.
- Reflux the reaction mixture for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Pour the mixture into crushed ice to precipitate the product.
- Filter the precipitate, wash with cold water, and dry.
- Recrystallize the crude product from ethanol to obtain pure **Ftivazide**.

## Characterization

The synthesized **Ftivazide** can be characterized using the following spectroscopic techniques:

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and other protons.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
- FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups such as C=O, N-H, and C=N.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

## Determination of Minimum Inhibitory Concentration (MIC)

The following is a general protocol for determining the MIC of **Ftivazide** against *M. tuberculosis* H37Rv using the broth microdilution method.

Materials:

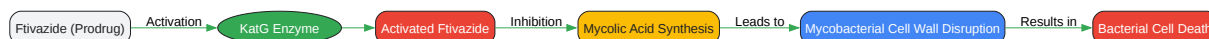
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
- **Ftivazide** stock solution of known concentration.
- *M. tuberculosis* H37Rv culture in logarithmic growth phase.
- 96-well microtiter plates.

#### Procedure:

- Prepare serial two-fold dilutions of the **Ftivazide** stock solution in Middlebrook 7H9 broth in the wells of a 96-well plate.
- Adjust the turbidity of the *M. tuberculosis* H37Rv culture to a 0.5 McFarland standard.
- Dilute the bacterial suspension and add a standardized inoculum to each well of the microtiter plate.
- Include a positive control (bacteria without drug) and a negative control (broth only).
- Incubate the plates at 37°C for 7-14 days.
- The MIC is defined as the lowest concentration of **Ftivazide** that completely inhibits visible growth of the bacteria.

## Visualizations

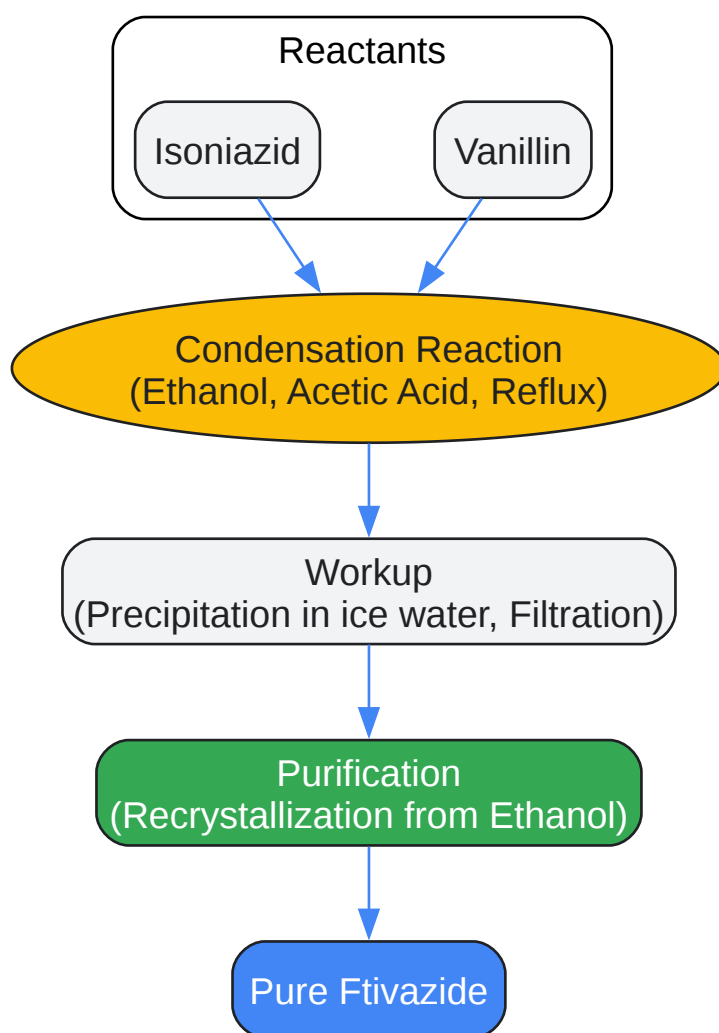
### Proposed Mechanism of Action



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Caption: Proposed mechanism of action of **Ftivazide**.

## Synthesis Workflow



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Caption: General workflow for the synthesis of **Ftivazide**.

## Conclusion

**Ftivazide** remains a relevant compound in the context of anti-tuberculosis research and drug development. Its well-established mechanism of action, targeting a crucial biosynthetic pathway in *M. tuberculosis*, provides a solid foundation for further investigation and potential derivatization to combat drug-resistant strains. This technical guide consolidates the available information on **Ftivazide**, offering a valuable resource for researchers in the field. Further studies are warranted to definitively elucidate its potential antihypertensive effects and to obtain more extensive quantitative data on its activity against a broader range of clinical isolates.

- To cite this document: BenchChem. [Ftivazide (CAS 149-17-7): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086906#ftivazide-cas-number-149-17-7-properties\]](https://www.benchchem.com/product/b086906#ftivazide-cas-number-149-17-7-properties)

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